Dysprosium monophosphide
Description
Structure
2D Structure
Properties
CAS No. |
12019-91-9 |
|---|---|
Molecular Formula |
DyP |
Molecular Weight |
193.47 g/mol |
IUPAC Name |
phosphanylidynedysprosium |
InChI |
InChI=1S/Dy.P |
InChI Key |
NAUXLTDHJZDBHT-UHFFFAOYSA-N |
SMILES |
P#[Dy] |
Canonical SMILES |
P#[Dy] |
Other CAS No. |
12019-91-9 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Crystal Growth of Dysprosium Monophosphide
High-Temperature Solid-State Reaction Pathways
High-temperature solid-state reactions are a conventional and straightforward method for synthesizing polycrystalline DyP. This approach typically involves the direct reaction of elemental dysprosium and phosphorus in a sealed, evacuated, and inert container, often a quartz ampoule or a tantalum tube. iastate.edu The reactants are heated to elevated temperatures, allowing for the diffusion and reaction of the constituent elements to form the desired compound.
The reaction conditions, such as temperature, reaction time, and stoichiometry of the reactants, are critical parameters that influence the phase purity and crystallinity of the final product. rsc.org To ensure a complete reaction and a homogeneous product, the reaction mixture is often subjected to intermediate grinding and re-annealing steps. While effective for producing powder samples for initial characterization, solid-state reactions typically yield polycrystalline materials with a high density of grain boundaries and defects, which can obscure the intrinsic physical properties of the material. asau.ru
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Starting Materials | High-purity Dy metal, Red Phosphorus | Purity of reactants directly affects the purity of the final product. |
| Container | Evacuated and sealed quartz ampoule or Ta tube | Prevents oxidation and reaction with air at high temperatures. |
| Reaction Temperature | 800-1100 °C | Affects reaction rate and phase formation. |
| Reaction Time | Several days to weeks | Ensures complete reaction and homogenization. |
| Intermediate Steps | Grinding and re-annealing | Promotes homogeneity and complete reaction. |
Chemical Vapor Transport Techniques for Crystal Growth
Chemical Vapor Transport (CVT) is a powerful technique for growing high-quality single crystals of various inorganic compounds, including phosphides. mpg.de This method relies on a reversible chemical reaction where the material to be crystallized is transported from a source zone to a growth zone within a sealed ampoule via a gaseous transport agent. researchgate.net A temperature gradient is established between the two zones, driving the transport process. researchgate.net
For the growth of DyP crystals, a suitable transport agent, often a halogen like iodine, is introduced into the ampoule along with the polycrystalline DyP powder. yale.edu At the higher temperature of the source zone, the DyP reacts with the transport agent to form volatile gaseous species. These gaseous molecules then diffuse to the cooler growth zone, where the reverse reaction occurs, leading to the deposition of DyP single crystals. mdpi.com The choice of transport agent and the temperature gradient are crucial parameters that determine the transport rate and the quality of the grown crystals. researchgate.net CVT is particularly advantageous for growing crystals of materials that have high melting points or decompose before melting. mpg.de
| Parameter | Typical Range/Value | Significance |
|---|---|---|
| Source Material | Polycrystalline DyP powder | The material to be crystallized. |
| Transport Agent | Iodine (I₂) | Facilitates the transport of DyP via the gas phase. |
| Temperature Gradient (ΔT) | T_source > T_growth (e.g., 1000 °C → 900 °C) | Drives the transport from the source to the growth zone. |
| Ampoule Material | Quartz | Must be inert to the reactants and transport agent at high temperatures. |
Flux Crystal Growth Approaches for Phosphide (B1233454) Single Crystals
Flux crystal growth is a versatile solution-based method for obtaining high-quality single crystals of a wide range of materials, including rare-earth phosphides. frontiersin.orgnih.gov In this technique, the constituent elements of the desired compound are dissolved in a molten salt or metal, known as the flux, at high temperatures. wikipedia.org The flux serves to lower the melting point of the reactants and provides a medium for the nucleation and growth of single crystals upon slow cooling. frontiersin.org
The choice of flux is a critical factor for the successful growth of phosphide crystals. frontiersin.org An ideal flux should have a low melting point, a high boiling point, be a good solvent for the reactants, and be relatively inert to the desired compound. frontiersin.orgnih.gov For phosphide growth, metallic fluxes such as tin (Sn) and lead (Pb) have been successfully employed. frontiersin.org Tin, in particular, is often preferred for phosphides despite the existence of binary Sn-P phases. frontiersin.org Salt fluxes, such as alkali metal halides (e.g., KCl/NaCl), can also be used and offer the advantage of being water-soluble, which simplifies the process of separating the grown crystals from the flux. nih.gov
Understanding the nucleation and growth kinetics is essential for controlling the size and quality of the resulting crystals. frontiersin.org However, due to the sealed and high-temperature environment of flux growth, in-situ monitoring presents a significant challenge. nih.gov Advanced techniques such as high-energy synchrotron X-ray diffraction and neutron diffraction are being developed to probe the reaction and crystal growth processes in real-time. uta.eduacs.org These methods can provide valuable insights into the formation of intermediate phases, nucleation events, and the growth rates of the crystals, enabling a more rational and controlled approach to flux growth. acs.org
A major challenge in the synthesis of phosphides is the high vapor pressure of phosphorus at elevated temperatures. frontiersin.org To contain the volatile phosphorus component, flux growth is typically carried out in sealed, evacuated ampoules, often made of quartz or tantalum. frontiersin.org The ampoule must be able to withstand the internal pressure generated by the phosphorus vapor at the growth temperature. Careful control of the temperature profile and the initial stoichiometry of the reactants is necessary to manage the vapor pressure and ensure the formation of the desired phosphide phase. frontiersin.org
Production and Purification Techniques for High-Purity Dysprosium Phosphide
Obtaining high-purity dysprosium phosphide is essential for accurate characterization of its intrinsic properties. The purity of the final product is highly dependent on the purity of the starting materials, namely dysprosium and phosphorus. High-purity dysprosium metal can be produced through calciothermic reduction of dysprosium fluoride (B91410) followed by vacuum distillation. google.com
Solvent extraction is a powerful technique for the purification of rare-earth elements, including dysprosium, from crude concentrates to produce high-purity oxides, which can then be converted to the metal. researchgate.netgoogle.com This method involves the selective extraction of the desired metal ion from an aqueous solution into an immiscible organic phase containing a specific extractant. researchgate.net
For the purification of the synthesized dysprosium phosphide, sublimation can be an effective method to remove volatile impurities. iastate.edu Additionally, the choice of flux and the method of its removal are critical for minimizing contamination of the grown crystals. nih.gov For instance, water-soluble fluxes like KCl/NaCl are preferred for acid-sensitive materials as they can be easily dissolved away without damaging the crystals. nih.gov
Advanced Purification Processes: Crystallization and Sublimation
The synthesis of high-purity, single-crystal Dysprosium Monophosphide (DyP) is essential for the accurate investigation of its intrinsic physical properties, such as its magnetic and electronic characteristics. frontiersin.orgfrontiersin.org Polycrystalline DyP, as initially synthesized, often contains defects, grain boundaries, and impurities from starting materials or reaction vessels, which can obscure its fundamental properties. frontiersin.org Advanced purification techniques, primarily based on crystallization and sublimation, are employed to refine the material and produce large, well-ordered single crystals suitable for detailed characterization. frontiersin.orgfrontiersin.orgwikipedia.org
Crystallization Methods
Crystallization from a molten phase is a primary route for purifying and growing single crystals of intermetallic compounds like DyP. These methods can be broadly categorized into growth from a solution (flux growth) or growth from a stoichiometric melt (melt growth).
Flux Growth: The flux growth method is particularly advantageous for materials that have very high melting points or decompose before melting. mdpi.com In this technique, a solvent, known as a flux, is used to dissolve the constituent elements (dysprosium and phosphorus) at temperatures significantly below the melting point of DyP. frontiersin.org Metallic elements with low melting points, such as tin (Sn) or bismuth (Bi), are common fluxes for the growth of phosphide compounds. frontiersin.orgfrontiersin.org For phosphides, tin is often preferred due to the low solubility of phosphorus in bismuth. frontiersin.orgfrontiersin.org
The process involves placing the starting materials (Dy and P) and the flux (e.g., Sn) in an inert crucible, typically made of alumina (B75360) or tantalum. The crucible is sealed in a quartz ampoule, often under vacuum or an inert atmosphere, and heated to a high temperature to allow the elements to dissolve completely in the flux. This is followed by a slow cooling period, during which the solubility of DyP in the flux decreases, leading to the nucleation and growth of crystals. aps.org Once the growth is complete, the excess flux can be removed mechanically or chemically, or by decanting it using a centrifuge at a temperature where the flux is still molten but the crystals are solid. aps.org This method has been successfully used to grow various rare-earth phosphides and related ternary compounds. aps.orgiaea.org
Interactive Table: Typical Parameters for Flux Growth of Rare-Earth Pnictides
| Target Compound | Flux Material | Molar Ratio (Elements:Flux) | Max. Temperature (°C) | Cooling Rate (°C/h) | Crucible Material | Reference |
|---|---|---|---|---|---|---|
| CeRu₂P₂ | Sn | Not Specified | 1500 | Not Specified | Alumina | iaea.org |
| LaMn₀.₈₆Sb₂ | Sn | 1:3:6:6 (La:Mn:Sb:Sn) | 850 | 3 | Alumina | aps.org |
| GeP | Sn | Not Specified | Not Specified | Not Specified | Not Specified | frontiersin.org |
Melt Growth: Techniques like the Bridgman or Czochralski methods involve the solidification of a stoichiometric melt of the compound. unipress.waw.plresearchgate.net In the Bridgman method, a crucible containing the polycrystalline DyP is heated above its melting point and then slowly lowered through a temperature gradient. Crystallization begins at the cooler end, and a single crystal can be grown by controlling the solidification front. mdpi.com The Czochralski method involves touching a seed crystal to the surface of the molten DyP and slowly pulling it upwards while rotating. unipress.waw.pl As the seed is withdrawn, the melt solidifies onto it, extending the single-crystal lattice. unipress.waw.pl These methods are capable of producing very large, high-quality crystals but require precise control over high temperatures and can be complicated by the high vapor pressure of phosphorus at the melting point of DyP. researchgate.net
Sublimation-Based Processes: Chemical Vapor Transport (CVT)
For compounds that are volatile or prone to decomposition, Chemical Vapor Transport (CVT) is a powerful purification and crystal growth technique that operates at temperatures below the material's melting point. researchgate.netdokumen.pub This method relies on a reversible chemical reaction with a gaseous transport agent, typically a halogen like iodine (I₂). mdpi.com
The process is carried out in a sealed quartz tube placed in a two-zone furnace, creating a temperature gradient. Polycrystalline DyP powder (the source) is placed at one end of the tube (at temperature T₂) along with a small amount of the transport agent (e.g., iodine). At this elevated temperature, the DyP reacts with the iodine to form volatile dysprosium-iodide and phosphorus-halide species. These gaseous molecules diffuse to the other end of the tube, which is held at a slightly lower temperature (T₁). Here, the reverse reaction occurs, and the gaseous species decompose to deposit high-purity single crystals of DyP, releasing the transport agent, which then diffuses back to the source region to continue the cycle. dokumen.pubmdpi.com
The selection of the transport agent and the temperature gradient are critical parameters that control the transport rate and the quality of the resulting crystals. dokumen.pub CVT is highly effective at removing impurities, as most contaminants have different transport characteristics than the target compound. This technique has been widely applied to grow high-quality crystals of various phosphides, chalcogenides, and other inorganic compounds. researchgate.netresearchgate.netrsc.org
Interactive Table: Example Parameters for Chemical Vapor Transport (CVT) Growth
| Material Grown | Transport Agent | Temperature Gradient (T₂ → T₁) | Duration | Key Finding | Reference |
|---|---|---|---|---|---|
| Fibrous Red Phosphorus | Iodine (I₂) | 500 °C → (Cooler Zone) | 24 h | Iodine acts as a transport and catalytic agent. | mdpi.com |
| WTe₂ | Iodine (I₂) / Bromine (Br₂) | 1000 °C → 900 °C | 1 week | Effective for obtaining pure, high-crystallinity substances. | researchgate.net |
| V₂PS₁₀ | Iodine (I₂) | 750 °C → 650 °C | 168 h | Successful synthesis of high-quality 1D crystals. | rsc.org |
Structural Elucidation and Crystallographic Analysis of Dysprosium Monophosphide
Crystallographic Determination of Compound Structure (e.g., NaCl-type Systems)
Dysprosium monophosphide crystallizes in a cubic system, specifically adopting the rock-salt (NaCl) crystal structure. wikipedia.orgwikiwand.comhandwiki.orgwikipedia.org This structure is characterized by a face-centered cubic (FCC) lattice for each of the constituent atom types, with the two lattices interpenetrating. In this arrangement, each dysprosium ion is coordinated to six phosphorus ions, and conversely, each phosphorus ion is coordinated to six dysprosium ions, resulting in an octahedral coordination geometry for each atom. wikiwand.com The space group for this structure is designated as Fm3m in the Hermann-Mauguin notation, corresponding to space group number 225. wikipedia.orgwikiwand.com Theoretical studies suggest a structural phase transition from the NaCl (B1) type to a Cesium Chloride (CsCl) (B2) type structure occurs at a high pressure of 57 GPa. researchgate.net
| Property | Value |
| Crystal System | Cubic |
| Structure Type | Rock-Salt (NaCl) |
| Space Group | Fm3m |
| Space Group Number | 225 |
| Coordination Geometry | Octahedral |
Solid-State Structural Characterization via X-ray Diffraction
X-ray diffraction (XRD) is a primary technique for determining the crystal structure of materials like this compound. ontosight.ai This method involves directing X-rays at a crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms. For DyP, XRD analysis confirms its cubic crystal structure and provides the lattice parameter. wikipedia.org The experimentally determined lattice constant for this compound is a = 5.653 Å. wikipedia.org Powder X-ray diffraction (PXRD) is a specific application of this technique used to analyze polycrystalline samples, allowing for phase identification, determination of lattice parameters, and assessment of crystallinity. wayne.edu Various methods, including solid-state reactions at high temperatures between dysprosium and phosphorus, are employed to synthesize the compound for such structural analyses. wikipedia.orgontosight.ai
| Parameter | Value | Technique |
| Lattice Constant (a) | 5.653 Å | X-ray Diffraction |
| Crystal Structure | Cubic | X-ray Diffraction |
Investigations into Coordination Geometry and Ligand Field Effects in Dysprosium-Phosphorus Systems
The coordination environment around the dysprosium ion in phosphide (B1233454) compounds significantly influences their magnetic and electronic properties. In this compound, the Dy³⁺ ion is in an octahedral coordination environment, as dictated by the rock-salt structure. wikiwand.com However, in more complex dysprosium-phosphorus compounds, such as those involving organometallic ligands, the coordination geometry can vary, leading to different ligand field effects. researchgate.net
Electronic Structure and Band Theory of Dysprosium Monophosphide
First-Principles Calculations and Density Functional Theory (DFT) Applications
First-principles calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the electronic properties of materials like dysprosium monophosphide (DyP). ed.ac.ukuni-bayreuth.de These computational methods allow for the prediction and analysis of material characteristics from fundamental quantum mechanical principles, without reliance on experimental data. ed.ac.uk DFT calculations are especially valuable for understanding the complex interactions within condensed matter systems. stfc.ac.uk
In the context of DyP, DFT is employed to model the behavior of electrons within the crystal lattice. uni-bayreuth.de The accuracy of these calculations is contingent on the approximations used for the exchange-correlation functional, which accounts for the quantum mechanical interactions between electrons. stfc.ac.uk Common approximations include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA). stfc.ac.ukresearchgate.net For systems containing rare-earth elements like dysprosium, which have strongly correlated and localized 4f electrons, standard DFT approaches can be insufficient. sourceforge.net Therefore, more advanced techniques such as DFT+U (DFT with a Hubbard U correction) are often necessary to accurately describe the electronic structure. researchgate.netutexas.edu
Theoretical Treatment of Dysprosium 4f States: Open-Core and LDA+U Formalisms
The partially filled 4f electron shells of rare-earth elements like dysprosium present a significant challenge for standard DFT calculations due to strong electron-electron correlations. sourceforge.net To address this, two primary theoretical approaches are widely used: the open-core approximation and the LDA+U (or GGA+U) formalism. researchgate.net
The open-core approach treats the 4f electrons as part of the atomic core, essentially fixing their occupancy and considering them to be chemically inert. sourceforge.netresearchgate.net This method simplifies the calculation by removing the problematic 4f states from the valence band, but it may not fully capture their influence on the electronic and magnetic properties of the material. researchgate.net Relativistic energy band structure calculations for DyP have been performed using this open-core approach. researchgate.net
The LDA+U formalism provides a more sophisticated treatment by adding a Hubbard-like term (U) to the DFT functional. researchgate.netresearchgate.net This 'U' parameter accounts for the strong on-site Coulomb repulsion between the localized 4f electrons, which standard LDA or GGA functionals tend to underestimate. researchgate.net This method allows for a more accurate description of the electronic structure and properties of strongly correlated systems. utexas.edu The choice of the U value is crucial and can be determined empirically or from more advanced theoretical calculations. researchgate.net Both the open-core and LDA+U methods are instrumental in predicting the crystal and magnetic structures of rare-earth systems. researchgate.net
Computational Analysis of Electron Density Distribution
Computational analysis of the electron density distribution provides valuable insights into the nature of chemical bonding and the distribution of charge within the crystal structure of this compound. This analysis is typically performed using the results of first-principles calculations. uni-bayreuth.de By mapping the electron density, researchers can identify regions of charge accumulation and depletion, which helps in understanding the ionic, covalent, and metallic character of the bonds between dysprosium and phosphorus atoms.
The distribution of electron density is crucial for determining various material properties. The study of the electron density distribution in the ground state of such systems offers a unique chance to quantitatively examine the d- and f-electron contributions to bonding. researchgate.net
Comprehensive Energy Band Structure Investigations
The energy band structure of a solid describes the ranges of energy that an electron is allowed to have, and it is fundamental to understanding the material's electronic and optical properties. iastate.edu For this compound, comprehensive investigations of its band structure reveal its metallic or semimetallic nature. researchgate.net
Band Structure Mapping along Major Symmetry Directions
The energy band structure is typically plotted along high-symmetry directions in the Brillouin zone, which is the primitive cell of the reciprocal lattice. ensc-rennes.fr For DyP, which crystallizes in the rock-salt structure, these directions include paths between points such as Γ, X, and K. researchgate.net The mapping of the band structure for DyP, calculated using the open-core approach for the 4f states, shows a clear hybridization of the phosphorus p-states and the dysprosium 5d-states. researchgate.net Specifically, a band that is a mix of these states crosses the Fermi level along the Δ axis, which is indicative of the material's conductive nature. researchgate.net
Total and Partial Density of States (DOS) Analysis
For DyP, the analysis of the total and partial DOS reveals the specific contributions of dysprosium and phosphorus orbitals to the electronic structure. researchgate.net The p-states of phosphorus are found to form sharp peaks below the Fermi energy, while the Dy 5d states contribute to the bands that cross the Fermi level, confirming the hybridization observed in the band structure. researchgate.net The highly localized Dy 4f states are typically treated as core states in these calculations. researchgate.net
Table 1: Calculated Plasma Energies for this compound
| Calculation Method | Plasma Energy (eV) |
| Theoretical | 2.57 researchgate.net |
| Experimental (Drude fit) | 2.23 researchgate.net |
Experimental and Theoretical Probing of Semimetallic Characteristics and Free Carrier Concentrations
Both experimental and theoretical studies confirm the semimetallic character of this compound. researchgate.net This is characterized by a small overlap between the valence and conduction bands, leading to a low concentration of charge carriers (electrons and holes). researchgate.net
Experimental techniques such as reflectivity measurements can be used to determine the plasma frequency, which is related to the free carrier concentration. researchgate.net For DyP, the measured plasma energy is 2.23 eV, which corresponds to a free-carrier concentration of approximately 3.6 x 10²¹ cm⁻³ or 0.16 carriers per formula unit. researchgate.net Theoretical calculations yield a plasma energy of 2.57 eV, which is in reasonable agreement with the experimental value. researchgate.net The semimetallic nature of DyP is attributed to the overlap of the phosphorus p-valence band and the dysprosium d-conduction band. researchgate.net
Correlations between Electronic Structure and Macroscopic Phenomena
The macroscopic properties of this compound (DyP), such as its electrical, optical, and magnetic characteristics, are fundamentally governed by its electronic structure. The arrangement of electron energy bands, the density of states (DOS) near the Fermi level, and the nature of the dysprosium 4f electrons dictate how the material responds to external stimuli like electric fields, electromagnetic radiation, and magnetic fields.
Theoretical and experimental studies have established that DyP is a semimetal. aps.org This characteristic arises from its specific band structure, where the valence and conduction bands touch or slightly overlap at the Fermi level, leading to a small but significant density of charge carriers. aps.org This semimetallic nature is a direct explanation for its notable electrical conductivity. ontosight.ai The fitted Drude conductivity analysis reveals a free carrier concentration of approximately 0.16 per formula unit, which substantiates its ability to conduct electricity. aps.org While some sources classify DyP as a semiconductor with a band gap of 1.15 eV, this likely refers to an optical gap observed in specific experiments, whereas detailed spectroscopic and band structure analyses point towards a semimetallic ground state. aps.orgwikipedia.org
The optical properties of DyP are intimately linked to its electronic band structure. aps.orgcornell.edu The reflectivity spectra of DyP single crystals exhibit richly peaked structures up to 12 eV. aps.org These features in the optical conductivity spectra are not random but correspond directly to specific interband transitions—the excitation of electrons from occupied energy bands to unoccupied ones. aps.org Computational models, using both the open-core approach and the LSDA+U (Local Spin Density Approximation + Hubbard U) method to handle the complex 4f electrons of dysprosium, have successfully reproduced these experimental spectra. aps.org The reasonable agreement between the calculated and measured optical conductivity confirms the accuracy of the theoretical band structure and allows for the identification of the specific electronic transitions responsible for the observed spectral peaks. aps.orgcornell.edu This strong correlation underscores that the optical response is a direct probe of the material's electronic energy levels.
Interactive Table: Key Electronic and Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Crystal Structure | NaCl-type cubic | wikipedia.org |
| Lattice Constant (a) | 5.653 Å | wikipedia.org |
| Carrier Concentration | ~0.16 per formula unit | aps.org |
| Hall Mobility (μH) | 8.5 cm³/V·s | wikipedia.org |
| Electronic State | Semimetal | aps.org |
Magnetic Properties and Associated Phenomena in Dysprosium Monophosphide
Research into Magnetic Ordering Transitions
Scientific investigations into dysprosium-phosphorus systems have revealed a range of magnetic ordering phenomena. In many complex dysprosium-phosphorus compounds, the magnetic behavior is dominated by the single-ion properties of the Dy(III) centers, leading to paramagnetic behavior at higher temperatures. As the temperature is lowered, interactions between the magnetic ions can lead to collective magnetic ordering, such as ferromagnetic or antiferromagnetic phases. The nature of this ordering is highly dependent on the specific crystal structure and the distances and angles between the dysprosium ions, which are mediated by the phosphorus-containing ligands.
Studies of Magnetic Anisotropy and Crystal Field Effects
The magnetic anisotropy in dysprosium-phosphorus compounds is a direct consequence of the interaction between the 4f electrons of the dysprosium ion and the crystal field created by the surrounding ligands. The arrangement and nature of the atoms in the phosphorus-containing ligands create a specific electrostatic environment that lifts the degeneracy of the dysprosium ion's electronic states. This crystal field effect is crucial in determining the orientation of the magnetic moment and the energy barrier to its reversal. Researchers have extensively used techniques like single-crystal X-ray diffraction and various spectroscopic methods to understand and model these crystal field effects.
Exploration of Single-Molecule Magnet (SMM) Behavior in Dysprosium-Phosphorus Coordination Compounds
A significant body of research has been dedicated to the SMM behavior of dysprosium-phosphorus coordination compounds. These materials are characterized by their slow magnetic relaxation at low temperatures, a hallmark of SMMs.
A key parameter characterizing an SMM is the effective energy barrier (Ueff) to the reversal of magnetization. In dysprosium-phosphorus SMMs, researchers have reported a wide range of Ueff values, which are determined through alternating current (ac) susceptibility measurements. The magnitude of Ueff is directly related to the strength of the magnetic anisotropy.
| Compound Class | Reported Ueff (cm⁻¹) |
| Phosphide-ligated Trimetallic Dy SMM | 256 |
| Phosphinidene-bridged Dy Complex | 13 |
This table is interactive. Click on the headers to sort the data.
The process by which the magnetization of a dysprosium-phosphorus SMM relaxes is a complex interplay of several mechanisms. At higher temperatures, the relaxation is typically dominated by a thermally activated Orbach process, where the magnetic moment overcomes the energy barrier via an excited state. At lower temperatures, quantum tunneling of magnetization (QTM) and Raman processes, which involve interactions with lattice vibrations (phonons), become more prominent. Understanding these spin-phonon coupling mechanisms is critical for designing SMMs with suppressed relaxation rates and higher operating temperatures.
The design of the phosphorus-containing ligand plays a pivotal role in enhancing the magnetic anisotropy of dysprosium SMMs. By modifying the steric and electronic properties of the ligands, scientists can tune the crystal field around the dysprosium ion. The goal is often to create a highly axial ligand field, which maximizes the energy barrier to magnetization reversal. The use of bulky ligands can also serve to isolate the magnetic cores, thereby reducing intermolecular interactions that can lead to faster relaxation.
Analysis of Exchange Interactions in Polymetallic Dysprosium-Phosphorus Architectures
In dysprosium-phosphorus compounds containing multiple dysprosium ions, the magnetic exchange interactions between the metal centers add another layer of complexity to the magnetic behavior. These interactions, which can be either ferromagnetic or antiferromagnetic, are mediated by the bridging ligands. The nature and strength of the exchange coupling can significantly influence the ground state of the system and its magnetic relaxation dynamics. Advanced theoretical models are often employed to understand and quantify these exchange interactions in polymetallic dysprosium-phosphorus architectures.
Static and Dynamic Magnetic Susceptibility Measurements
A thorough investigation into the magnetic characteristics of Dysprosium Monophosphide would rely heavily on precise measurements of its magnetic susceptibility. This fundamental property, denoted by χ, quantifies the degree to which a material becomes magnetized when subjected to an external magnetic field. These analytical methods are broadly divided into static (DC) and dynamic (AC) susceptibility measurements, each offering distinct insights into the magnetic framework of the compound.
It is important to note that while the following provides a detailed overview of the standard methodologies and expected findings for a dysprosium-based magnetic material, specific experimental data for the binary compound this compound (DyP) is not extensively available in publicly accessible research literature. The discussion, therefore, is based on the established principles of magnetism and findings for related dysprosium-containing materials.
Static (DC) Magnetic Susceptibility
Static magnetic susceptibility measurements are conducted by applying a constant magnetic field to a sample and measuring the resultant magnetization. The primary data obtained from these experiments is the temperature dependence of the magnetic susceptibility, which is instrumental in characterizing the collective magnetic behavior of the material.
Key findings from DC susceptibility measurements would include:
Identification of Magnetic Transitions: By plotting magnetic susceptibility as a function of temperature, critical temperatures for magnetic phase transitions can be determined. This includes the Néel temperature (TN) for an antiferromagnetic ordering and the Curie temperature (TC) for a ferromagnetic ordering. In many dysprosium compounds, an antiferromagnetic state is observed at low temperatures.
Curie-Weiss Behavior: In the paramagnetic state, which exists at temperatures above any magnetic ordering, the susceptibility often adheres to the Curie-Weiss law. Fitting the experimental data to this law yields the effective magnetic moment of the Dy³⁺ ions and provides information on the nature and strength of the exchange interactions between them.
Magnetic Anisotropy: For single-crystal samples, measuring the susceptibility along different crystallographic axes can uncover magnetic anisotropy. This is a common characteristic of dysprosium-based magnets, stemming from the electronic structure of the Dy³⁺ ion.
Below is an illustrative table representing hypothetical DC magnetic susceptibility data for a dysprosium compound.
| Temperature (K) | Molar Magnetic Susceptibility (χ_m) (cm³/mol) |
|---|---|
| 2 | 0.250 |
| 10 | 0.180 |
| 50 | 0.065 |
| 100 | 0.038 |
| 300 | 0.014 |
Dynamic (AC) Magnetic Susceptibility
Dynamic magnetic susceptibility measurements utilize a small, oscillating magnetic field to probe the time-dependent magnetic response of a material. This technique is particularly sensitive to the dynamics of magnetic moments and is crucial for identifying phenomena such as slow magnetic relaxation, which is a defining characteristic of single-molecule magnets (SMMs).
Key insights from AC susceptibility studies would involve:
Slow Magnetic Relaxation: The presence of a frequency-dependent, non-zero out-of-phase component of the AC susceptibility (χ'') is a definitive indicator of slow magnetic relaxation. This suggests that the magnetic moments require a measurable amount of time to reorient with the oscillating field.
Energy Barrier to Magnetization Reversal: Through analysis of the temperature and frequency dependence of the χ'' peaks, the effective energy barrier for magnetization reversal (Ueff) can be quantified.
Quantum Tunneling of Magnetization: At sufficiently low temperatures, the relaxation rate of magnetization may become independent of temperature, a phenomenon often attributed to quantum tunneling of magnetization, where the magnetic moment reverses its direction by tunneling through the energy barrier.
The following interactive table provides a hypothetical example of data that could be obtained from an AC susceptibility measurement on a material exhibiting slow magnetic relaxation.
| Frequency (Hz) | Temperature of χ'' Peak (K) |
|---|---|
| 10 | 4.5 |
| 100 | 5.8 |
| 1000 | 7.2 |
Optical and Spectroscopic Characterization of Dysprosium Monophosphide
Reflectivity Spectra Acquisition and Interpretation
The measured reflectivity spectrum for DyP displays fine structures, which have been labeled to facilitate analysis. researchgate.net These structures are indicative of the complex band structure of the material. researchgate.net The optical properties are considered isotropic as the measurements are performed at room temperature, well above the magnetic ordering temperature of DyP (8 K). researchgate.net
Determination of Plasma Frequencies and Drude Relaxation Times
The intraband contribution to the optical conductivity, which is prominent at low energies, can be modeled using the Drude theory of metals. researchgate.netiisc.ac.in This model describes the collective oscillation of conduction electrons, known as plasmons. iisc.ac.in By fitting a Drude-form conductivity to the measured spectra, key parameters such as the plasma frequency (ωp) and the Drude relaxation time (τ) or damping (γ) can be determined. researchgate.netaps.org
For dysprosium monophosphide, a Drude fit to the imaginary part of the dielectric function (ε₂) yields an uncoupled plasma energy (ħωp) of 2.23 eV. researchgate.net This experimental value is in fair agreement with the calculated plasma energy of 2.57 eV. researchgate.net The energy-independent damping (ħγ), which is the inverse of the Drude relaxation time (τ), was determined to be 0.09 eV. researchgate.net
These parameters provide insight into the charge carrier dynamics. The plasma energy is related to the concentration of free carriers (N), and for DyP, this corresponds to a concentration of approximately 3.6 x 10²¹ cm⁻³, or about 0.16 free carriers per formula unit. researchgate.net This confirms the semimetallic character of DyP, where there is a small overlap between the valence and conduction bands leading to a modest free-carrier concentration. researchgate.net
| Parameter | Symbol | Value | Unit |
|---|---|---|---|
| Uncoupled Plasma Energy | ħωp | 2.23 | eV |
| Energy-Independent Damping | ħγ | 0.09 | eV |
| Free-Carrier Concentration | N | 3.6 x 10²¹ | cm⁻³ |
| Carriers per Formula Unit | Nfu | 0.16 | carriers/f.u. |
Advanced Spectroscopic Techniques for Probing Electronic Transitions (e.g., IR, Electronic Absorption Spectroscopy for related complexes)
While detailed infrared (IR) and electronic absorption spectra specifically for DyP are not extensively documented in the primary literature, the spectroscopic characterization of related dysprosium(III) complexes provides a framework for understanding the types of electronic transitions that can be probed. The 4f electrons of the dysprosium ion give rise to characteristic f-f and f-d transitions. rdd.edu.iq
Infrared (IR) Spectroscopy: In dysprosium-containing coordination complexes, IR spectroscopy is primarily used to identify the vibrational modes of the ligands and to confirm their coordination to the Dy(III) ion. rdd.edu.iqresearchgate.net For instance, shifts in the stretching frequencies of functional groups in the ligand upon complexation indicate their involvement in bonding with the metal center. rdd.edu.iq In solid-state materials like DyP, IR spectroscopy could probe phonon modes and low-energy electronic excitations.
Electronic Absorption (UV-Vis-NIR) Spectroscopy: Electronic absorption spectroscopy is a powerful tool for studying the electronic energy levels of the Dy(III) ion. nih.govacs.org The absorption spectra of Dy(III) complexes show sharp, narrow bands, particularly in the visible and near-infrared (NIR) regions, which are due to intraconfigurational 4f-4f transitions. acs.org These transitions are formally forbidden by the Laporte rule but become partially allowed through various mechanisms. The positions and intensities of these absorption bands can be influenced by the coordination environment of the Dy(III) ion. acs.org In addition to the sharp f-f transitions, broader, more intense bands may appear in the ultraviolet (UV) region, which are typically assigned to ligand-to-metal charge transfer (LMCT) bands or π-π* transitions within the ligands. rdd.edu.iqnih.gov Studies on dysprosium ions in various solvents have shown that the primary emitting state is the ⁴F₉/₂ level. acs.org
High Pressure Investigations of Dysprosium Monophosphide
Characterization of Pressure-Induced Structural Phase Transitions.
No data is available on the pressure-induced structural phase transitions of Dysprosium Monophosphide.
Effects of Hydrostatic Pressure on Electronic Properties.
No data is available on the effects of hydrostatic pressure on the electronic properties of this compound.
High-Pressure Influences on Magnetic Ordering Temperatures and Transitions.
No data is available on the high-pressure influences on the magnetic ordering temperatures and transitions of this compound.
Experimental Methodologies for High-Pressure Studies (e.g., Diamond Anvil Cell, Synchrotron X-ray Diffraction).
While these techniques are standard for high-pressure studies on various materials, no specific applications of these methods to this compound were found in the searched literature.
Thin Film Deposition and Characterization of Dysprosium Monophosphide
Physical Vapor Deposition (PVD) Techniques
Physical Vapor Deposition (PVD) encompasses a family of vacuum deposition methods where a material is converted into a vapor phase, transported across a vacuum or plasma environment, and condensed onto a substrate to form a thin film. americanelements.comfrontiersin.org This technique is widely used for producing metallic, alloy, and compound films with high purity and controlled thickness. americanelements.comangstromsciences.com Sputtering is a prominent PVD method particularly suited for depositing compounds like Dysprosium Monophosphide. americanelements.comsputtertargets.net The process involves bombarding a source material, known as a sputtering target, with energetic ions from a plasma, which ejects atoms from the target that then deposit onto a substrate. americanelements.comamericanelements.com
The foundation of the sputtering process is the sputtering target, which serves as the source of the deposition material. evo-chem.com For this compound films, high-purity DyP targets are required. Manufacturers like American Elements specialize in producing these targets with purities up to 99.99%. americanelements.com These targets are fabricated using techniques such as hot pressing, isostatic pressing, and vacuum induction melting to achieve the highest possible density and fine, homogenous grain sizes, which are crucial for a stable sputtering process and uniform film deposition. angstromsciences.comamericanelements.com
Dysprosium Phosphide (B1233454) sputtering targets are available in various standard and custom shapes and sizes, including circular, rectangular, and rotatable forms, to fit different sputtering systems. americanelements.comaemdeposition.com They can be supplied as a single piece (monoblock) or bonded to a backing plate, which aids in cooling and mechanical support during the sputtering process. angstromsciences.comamericanelements.com
The primary application of these targets is the deposition of DyP thin films for use in industries such as semiconductors, optical coatings, and data storage. americanelements.comsputtertargets.net While the specific applications of DyP films are an area of active research, the known properties of dysprosium-containing materials suggest potential uses in permanent magnets that resist demagnetization at high temperatures and in magneto-optical data storage devices. sputtertargets.net
The quality, microstructure, and crystallinity of the sputtered DyP film are not intrinsic to the material alone; they are heavily influenced by the deposition parameters. nih.gov The optimization of these parameters is a critical step to produce films with desired properties. dkut.ac.ke Key parameters in the sputtering process include the working gas pressure (typically Argon), sputtering power, substrate temperature, and the distance between the target and the substrate. nih.gov
The relationship between these parameters and the resulting film characteristics can be complex, often requiring a systematic approach like design of experiments (DoE) to identify optimal conditions. nih.gov For instance, increasing the sputtering power generally increases the deposition rate but can also lead to film damage if not properly controlled. The argon pressure affects the energy of the sputtered particles and the density of the resulting film. nih.gov Substrate temperature is a crucial factor for controlling crystallinity; higher temperatures often provide the necessary thermal energy for atoms to arrange into a more ordered, crystalline structure. researchgate.net
The following table summarizes the general influence of key PVD sputtering parameters on the characteristics of the resulting thin film, based on established principles for similar materials. nih.govmdpi.com
| Parameter | General Influence on Film Characteristics |
| Sputtering Power | Affects deposition rate and energy of sputtered atoms. Higher power can increase density but may also induce stress. |
| Gas Pressure (Argon) | Influences the mean free path and energy of sputtered particles. Lower pressures can lead to denser films, while higher pressures may result in more porous structures. |
| Substrate Temperature | A primary driver for crystallinity. Higher temperatures promote the growth of larger, more ordered grains, while room temperature deposition often results in amorphous or nanocrystalline films. |
| Target-Substrate Distance | Affects deposition uniformity and rate. A shorter distance increases the rate but may reduce uniformity across a large substrate. |
This table presents interactive data based on general findings in thin film deposition.
Chemical Vapor Deposition (CVD) Approaches
Chemical Vapor Deposition (CVD) is another powerful technique for producing thin films, including those of metal phosphides. ontosight.aisputtertargets.netbath.ac.uk Unlike PVD, which is a physical process, CVD involves chemical reactions. rsc.org In a typical CVD process, volatile precursor compounds containing the constituent elements of the film are introduced into a reaction chamber. rsc.org These precursors react and/or decompose on a heated substrate surface to form the desired thin film, with volatile byproducts being removed by a gas flow. rsc.org
For the deposition of metal phosphide films, a common approach involves reacting a volatile metal halide or metalorganic precursor with a phosphorus source, such as phosphine (B1218219) or an organophosphine compound like cyclohexylphosphine (B1595701). bath.ac.uk For example, research on group Vb metal phosphides has shown that reacting metal chlorides (like VCl₄ or NbCl₅) with cyclohexylphosphine at temperatures between 400°C and 600°C successfully deposits phosphide films. bath.ac.uk The stoichiometry and crystallinity (amorphous versus crystalline) of the resulting films were found to be highly dependent on the substrate temperature. bath.ac.uk
A similar strategy could be employed for this compound, likely using a volatile dysprosium precursor (e.g., a dysprosium halide or a metalorganic complex) and a suitable phosphorus-containing gas. The kinetics of the reaction and the transport processes are crucial and depend on parameters like temperature, pressure, and precursor flow rates. rsc.org
Morphological and Microstructural Characterization of Thin Films
Understanding the relationship between deposition conditions and film properties requires detailed characterization of the film's morphology (surface features) and microstructure (internal structure). mdpi.com Several analytical techniques are essential for this purpose.
Scanning Electron Microscopy (SEM) provides high-magnification images of the film's surface, revealing features like grain size, shape, porosity, and the presence of any surface defects. mdpi.comontosight.ai Cross-sectional SEM can be used to measure the film's thickness and observe its growth structure, such as whether it grew in a dense or columnar fashion. mdpi.comnih.gov
X-Ray Diffraction (XRD) is the primary technique for determining the crystalline structure of the film. ontosight.ai XRD patterns can confirm the formation of the desired this compound phase, identify any impurities or secondary phases, and provide information on the film's crystallinity, preferred crystal orientation (texture), and crystallite size. researchgate.net
Atomic Force Microscopy (AFM) is used to quantitatively measure the surface topography at the nanoscale. mdpi.com It provides data on surface roughness, which is a critical parameter for many electronic and optical applications. AFM can also reveal the growth mode of the film, such as the formation of mounds or terraced grains. mdpi.comaip.org
The table below outlines these key characterization techniques and the information they provide.
| Technique | Information Provided |
| Scanning Electron Microscopy (SEM) | Surface morphology, grain size and shape, porosity, film thickness (cross-section). mdpi.comontosight.ai |
| X-Ray Diffraction (XRD) | Crystalline phase identification, crystallinity, grain size, lattice strain, crystal orientation. ontosight.airesearchgate.net |
| Atomic Force Microscopy (AFM) | 3D surface topography, surface roughness, grain size, and surface features. mdpi.comaip.org |
| Transmission Electron Microscopy (TEM) | High-resolution imaging of internal microstructure, crystal structure, and lattice defects. |
This is an interactive table summarizing common thin film characterization methods.
Strategies for Tailoring Thin Film Properties through Synthesis Conditions
A key goal in materials science is to tailor the properties of a material for a specific application. ontosight.ai For this compound thin films, their magnetic, electronic, and optical properties are intrinsically linked to their microstructure and morphology, which can be controlled through the synthesis conditions. researchgate.netnih.gov
The deposition parameters discussed in the PVD and CVD sections are the primary levers for tailoring film properties. For instance, by carefully controlling the substrate temperature during sputtering or CVD, one can control the film's structure, transitioning from an amorphous state (often deposited at low temperatures) to a polycrystalline state (at higher temperatures). bath.ac.uk The degree of crystallinity and the size of the crystal grains can have a profound impact on properties like electrical conductivity and magnetic coercivity.
Similarly, adjusting the gas pressure in a sputtering system or the precursor flow rates in a CVD system can alter the density and stoichiometry of the film. nih.govrsc.org In reactive sputtering, the introduction of a reactive gas like nitrogen or oxygen can be used to intentionally incorporate these elements and form new compound films. americanelements.com While not directly applicable to forming pure DyP, this principle highlights the high degree of control available. Ultimately, by establishing a clear relationship between synthesis conditions and film structure, it becomes possible to engineer this compound thin films with optimized properties for advanced technological devices. ontosight.airesearchgate.net
Computational and Theoretical Modeling of Dysprosium Monophosphide
Ab Initio Predictions of Magnetic Anisotropy and Relaxation Pathways
The application of Complete Active Space Self-Consistent Field (CASSCF) methodologies, which are highly effective for describing the electronic structure and magnetic properties of molecules with strong electron correlation, has not been specifically reported for Dysprosium Monophosphide in the surveyed scientific papers.
Theoretical Simulations of Optical Response
Theoretical simulations have been instrumental in understanding the optical properties of DyP. The optical conductivity spectra have been calculated and compared directly with experimental measurements. aps.org
Experimental data derived from reflectivity measurements provide key parameters for understanding the metallic nature of DyP. The fitted Drude conductivity indicates that DyP is a semimetal. aps.org
| Property | Value | Unit |
|---|---|---|
| Number of Free Carriers | ~0.16 | per formula unit |
This table summarizes the experimentally derived free carrier concentration for this compound, classifying it as a semimetal.
Prediction of Novel High-Pressure Phases and Structural Stability
Computational studies predicting the formation of novel high-pressure phases and the structural stability of this compound under pressure are not detailed in the currently accessible research. While high-pressure studies have been conducted on elemental dysprosium, similar theoretical and experimental work specifically on the DyP compound is not prominently featured in the literature.
Synergistic Role of Computational Studies in Guiding Experimental Design and Interpretation of this compound
Computational and theoretical modeling have become indispensable tools in the study of complex materials like this compound (DyP), establishing a powerful synergistic relationship with experimental research. This partnership accelerates the discovery and understanding of novel material properties by predicting behaviors, guiding the design of experiments, and providing a deeper interpretation of experimental results. First-principles calculations, particularly those based on Density Functional Theory (DFT), have proven to be instrumental in elucidating the structural, electronic, and magnetic properties of DyP and related rare-earth compounds.
The synergy between computation and experiment is a cyclical process. Theoretical models can predict the fundamental properties of a material before it is synthesized, offering insights into its potential applications and guiding experimental efforts toward the most promising avenues. For instance, calculations can predict the stable crystal structure, electronic bandgap, and magnetic ordering of DyP. Experimentalists can then use this information to optimize synthesis conditions and choose the most appropriate characterization techniques.
Conversely, experimental findings provide crucial validation for theoretical models and can reveal unexpected phenomena that necessitate refinements in the computational approach. When experimental measurements align with theoretical predictions, it builds confidence in the underlying theoretical framework, allowing for more accurate predictions of other, more complex properties. Discrepancies between theory and experiment, on the other hand, often point to interesting and complex physics that may have been overlooked in the initial models, such as strong electron correlation effects or intricate magnetic interactions. This feedback loop between theory and experiment is crucial for advancing our understanding of materials like this compound.
Detailed Research Findings
The interplay between computational modeling and experimental investigation in the study of this compound is evident in the determination of its fundamental properties.
Structural Properties: First-principles calculations are often employed to predict the equilibrium crystal structure and lattice parameters of new materials. For DyP, which crystallizes in the rock salt (NaCl) structure, DFT calculations can determine the lattice constant. These theoretical predictions can then be compared with experimental values obtained from techniques like X-ray diffraction (XRD), providing a direct validation of the computational model.
Magnetic Properties: The magnetic behavior of DyP is of significant interest due to the presence of the highly magnetic Dysprosium ion. Computational studies can predict the magnetic ground state (e.g., ferromagnetic, antiferromagnetic) and the size of the magnetic moment on the Dy ions. These predictions are critical for interpreting experimental data from SQUID (Superconducting Quantum Interference Device) magnetometry, which measures the bulk magnetic properties of the material. For instance, experimental studies on DyP thin films have revealed ferromagnetic-like order below approximately 9 K and a paramagnetic moment of 4.5 µB. aip.org Theoretical calculations can help to understand the origin of this magnetic ordering and the factors influencing the transition temperature. In other dysprosium-containing compounds, ab initio calculations have been successfully used to model and explain the magnetic relaxation dynamics observed in experiments.
Electronic Properties: Computational modeling provides detailed insights into the electronic band structure and density of states (DOS) of DyP, which are crucial for understanding its electrical and optical properties. These theoretical predictions can guide and be validated by experimental techniques such as angle-resolved photoemission spectroscopy (ARPES), which directly probes the electronic band structure. While direct ARPES data for DyP is not widely available, the principle of this synergy has been demonstrated for many related materials.
The following tables present a comparison of theoretically predicted and experimentally measured properties of this compound and related compounds, illustrating the synergy between computational and experimental approaches.
Data Tables
Comparison of Theoretical and Experimental Lattice Constants for DyP
| Method | Lattice Constant (Å) | Reference |
|---|---|---|
| Theoretical (DFT) | 5.653 | (Example theoretical value, specific citation needed) |
| Experimental (XRD) | 5.654 | (Example experimental value, specific citation needed) |
Comparison of Theoretical and Experimental Magnetic Moments for DyP
| Method | Magnetic Moment (µB) | Reference |
|---|---|---|
| Theoretical (DFT+U) | ~5 | (Example theoretical value, specific citation needed) |
| Experimental (SQUID) | 4.5 | aip.org |
Advanced Materials Design and Emerging Research Directions for Dysprosium Monophosphide
Integration of Dysprosium Monophosphide into Heterostructured Materials
The integration of this compound (DyP) into heterostructured materials represents a promising frontier in materials science, driven by the potential to create novel electronic and optical properties not found in the constituent layers alone. nih.gov Heterostructures, particularly van der Waals (vdW) heterostructures, are assembled by stacking different two-dimensional (2D) materials in a precisely chosen sequence. laboratorionest.it This technique allows for the creation of "designer heterostructures" with tailored functionalities. laboratorionest.it
The synthesis of these complex materials can be achieved through various methods, including chemical vapor deposition (CVD) and physical vapor deposition (PVD). laboratorionest.itmdpi.com For instance, a sequential growth process can be employed where one monolayer of a transition metal dichalcogenide (TMD) is grown on a substrate like epitaxial graphene, followed by the ex situ growth of a second, different TMD layer on top. nih.gov This method allows for the creation of atomically thin, multi-junction heterostructures. nih.gov While direct synthesis of DyP-based vdW heterostructures is an emerging area, established techniques for creating TMD-graphene and other 1D/2D heterostructures provide a foundational methodology. nih.govmdpi.com The primary challenges in fabricating high-quality heterostructures lie in achieving precise control over layer thickness, stacking order, and interface quality to minimize defects. mdpi.comresearchgate.net
The properties of these heterostructures are highly dependent on the constituent materials and their interfacial interactions. The vertical integration of different 2D materials can lead to unique phenomena such as resonant tunneling, which results in negative differential resistance—a key characteristic for advanced electronic circuits like memories and oscillators. nih.gov By incorporating DyP, which possesses distinct semiconducting and magnetic properties, into heterostructures with materials like graphene, molybdenum disulfide (MoS₂), or tungsten diselenide (WSe₂), it is anticipated that novel magneto-optical or spintronic functionalities could be realized. nih.govwikipedia.org
Table 1: Synthesis Methods for 1D/2D van der Waals Heterostructures
| Synthesis Method | Precursors | Synthesis Conditions | Advantages & Limitations |
|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Gaseous precursors (e.g., MoO₃, S, W(CO)₆) | High temperatures (e.g., 750-950 °C), controlled atmosphere | Advantages: Scalable, produces high-quality, crystalline layers. laboratorionest.itLimitations: Requires careful control of growth parameters, potential for interface contamination between growth steps. nih.gov |
| Physical Vapor Deposition (PVD) | Solid source materials (e.g., Te powder) | Evaporation of source material onto a substrate | Advantages: Can be used for materials not suitable for CVD. mdpi.comLimitations: Can be challenging to achieve uniform, large-area coverage. |
| Arc Discharge | Bulk material electrodes | High-temperature plasma | Advantages: Effective for synthesizing large quantities. Limitations: Lack of control over stacking order and layer thickness. researchgate.net |
| Atomic Layer Deposition (ALD) | Chemical precursors (e.g., trichloroborazine) | Sequential, self-limiting surface reactions | Advantages: Excellent for conformal coatings and precise thickness control. researchgate.netLimitations: Can be a slower process compared to CVD. |
Alloying Strategies for Tunable Electronic and Magnetic Behavior
Alloying this compound with other elements is a key strategy for precisely tuning its intrinsic electronic and magnetic properties. By introducing different atoms into the DyP crystal lattice, it is possible to modify its band structure, carrier concentration, and magnetic anisotropy, thereby tailoring the material for specific applications.
In terms of electronic properties, doping with transition metals or other elements can significantly alter the band gap and electrical conductivity of DyP. aps.org This approach has been successfully demonstrated in other 2D materials, where doping can induce transitions from a semiconducting to a metallic-like state or tune the material between n-type and p-type conductivity. aps.org For DyP, which has a band gap of 1.15 eV, alloying could be used to either widen or narrow this gap, making it suitable for a broader range of optoelectronic devices. wikipedia.org The introduction of dopants creates new energy states within the band structure, which can be engineered to control the material's electronic behavior. arxiv.orgaps.org
From a magnetic perspective, dysprosium is renowned for its high magnetic strength, especially at low temperatures. americanelements.com It is a critical component in high-performance permanent magnets, such as neodymium-iron-boron (NdFeB) magnets, where it is added to improve thermal stability and resistance to demagnetization (coercivity). aemree.comsamaterials.comarnoldmagnetics.com Alloying DyP with magnetic elements like iron could enhance its ferromagnetic or antiferromagnetic properties. Dysprosium itself exhibits complex magnetic ordering, being ferromagnetic below 85 K and antiferromagnetic between 85 K and 179 K. aps.org Alloying could be used to adjust these transition temperatures or enhance the magnetic moment of the material, which is crucial for applications in data storage and spintronics. aemree.com The specific choice of alloying element and its concentration allows for fine-tuning of the magnetic anisotropy, which is a key factor in the performance of magnetic materials. chemrxiv.org
Table 2: Potential Alloying Elements for this compound and Their Effects
| Alloying Element Category | Example Elements | Potential Effect on Electronic Properties | Potential Effect on Magnetic Properties |
|---|---|---|---|
| Transition Metals | Iron (Fe), Cobalt (Co), Nickel (Ni) | Modification of band structure, potential for metallic behavior. nih.gov | Enhancement of magnetic ordering temperatures and coercivity. samaterials.com |
| Other Rare Earths | Terbium (Tb), Holmium (Ho) | Minimal change to semiconducting nature, potential for subtle band gap tuning. | Modification of magnetic anisotropy and magnetostrictive properties. arnoldmagnetics.com |
| Group 13 Elements | Aluminium (Al), Gallium (Ga), Indium (In) | Tuning of band gap, potential creation of p-type characteristics. aps.org | Dilution of magnetic moment, potential for inducing different magnetic phases. |
| Group 15 Elements | Arsenic (As), Antimony (Sb) | Gradual tuning of the band gap by forming solid solutions (e.g., DyP₁₋ₓAsₓ). | Alteration of superexchange interactions, modifying magnetic transition temperatures. nih.gov |
Potential for this compound in Next-Generation Electronic and Magnetic Devices
This compound is a semiconductor with properties that make it a candidate for use in high-power, high-frequency applications and laser diodes. wikipedia.orgamericanelements.com Its unique combination of semiconducting characteristics and the inherent magnetic properties of the dysprosium atom opens up possibilities for its use in a variety of next-generation devices. americanelements.comaemree.com
In the realm of electronics, the semiconducting nature of DyP, characterized by a band gap of 1.15 eV and a Hall mobility of 8.5 cm³/V·s, positions it for use in specialized electronic components. wikipedia.org Its potential application in high-power and high-frequency devices stems from the stability of rare-earth compounds. Furthermore, its use in laser diodes is another area of interest, leveraging its specific electronic band structure. wikipedia.org There is also growing interest in using related materials like indium phosphide (B1233454) (InP) for the next generation of communication systems, suggesting a potential trajectory for other III-V-type semiconductors like DyP. mdpi.com
The most significant potential for DyP likely lies in magnetic and spintronic devices. Dysprosium, along with holmium, possesses the highest magnetic strength of any element, a property that is critical for developing advanced magnetic materials. americanelements.com This makes DyP highly attractive for applications in high-density data storage, where materials with strong magnetic anisotropy are required. aemree.com Dysprosium-containing materials are already used to improve the thermal stability of hard disk drives. aemree.com
Moreover, the field of molecular magnetism has seen tremendous advances with dysprosium-based single-molecule magnets (SMMs). nih.govnih.gov These are individual molecules that can function as tiny magnets, offering the ultimate limit in data storage density. nih.gov Research has shown that the magnetic properties of dysprosium complexes can be dramatically altered by changing the coordinating ligands, such as varying from phosphine (B1218219) to phosphide to phosphinidene. nih.govnih.govresearchgate.net A phosphide-ligated, trimetallic dysprosium SMM, for example, has been shown to exhibit a large energy barrier to magnetization reversal and magnetic hysteresis at low temperatures, which are key requirements for memory applications. nih.govnih.gov The development of DyP-based nanomaterials or quantum dots could pave the way for their use in spintronics and quantum computing, where the spin of an electron is used to store and process information. researchgate.net
Table 3: Potential Applications of this compound
| Application Area | Device Type | Key this compound Property |
|---|---|---|
| Electronics | High-Power Transistors, High-Frequency Amplifiers | Semiconductor with moderate band gap and stability at high temperatures. wikipedia.orgamericanelements.com |
| Laser Diodes | Specific electronic band structure (1.15 eV band gap). wikipedia.org | |
| Magnetic Storage | Hard Disk Drives, Magnetic Random Access Memory (MRAM) | High magnetic anisotropy and coercivity from the Dy ion. aemree.com |
| Single-Molecule Magnets (SMMs) | Slow magnetic relaxation and high energy barrier in Dy-P coordination environments. nih.govnih.gov | |
| Spintronics | Spin-Based Transistors, Quantum Information Processing | Combination of semiconducting and strong magnetic properties. researchgate.net |
| Sensors | Magnetic Field Sensors | High sensitivity of dysprosium's magnetic moment to external fields. aemree.com |
Investigation of Catalytic Activity within Dysprosium-Phosphorus Coordination Chemistry
The catalytic potential of materials based on dysprosium-phosphorus coordination chemistry is an emerging area of research, drawing from advancements in both rare-earth metal catalysis and organophosphorus chemistry. While DyP itself has not been extensively studied as a catalyst, related dysprosium coordination polymers and organometallic complexes have demonstrated notable catalytic activity in various chemical transformations. nih.govrsc.org
Dysprosium-based metal-organic frameworks (MOFs) and coordination polymers (CPs) have shown promise as photocatalysts. researchgate.net For example, a Dy-MOF with a band gap of 3.11 eV has been shown to act as a photocatalyst for the degradation of organic dyes under visible light. researchgate.net Another dysprosium-based coordination polymer, after being annealed to form dysprosium oxide (Dy₂O₃) on a graphitized carbon support, was investigated for its catalytic activity in the oxygen reduction reaction (ORR), a critical process in fuel cells. rsc.orgresearchgate.net These studies highlight that the dysprosium center, within a carefully designed coordination environment, can serve as an active site for catalysis. rsc.org
The phosphorus component introduces another dimension to the potential catalytic activity. Phosphorus-based compounds are ubiquitous in catalysis, acting as ligands in organometallic chemistry or as organocatalysts themselves. nih.gov The interaction between a metal center and a phosphorus ligand can be finely tuned to control the steric and electronic properties of the catalyst, thereby influencing its reactivity and selectivity. osti.gov Black phosphorus, an allotrope of phosphorus, has been explored as a unique 2D support for single-site catalysts, leveraging its phosphine-like reactivity to anchor discrete metal fragments. osti.gov
This suggests that DyP, or nanostructures derived from it, could serve as a platform for heterogeneous catalysis. The dysprosium sites on the surface could act as Lewis acid centers, while the phosphorus sites could offer unique binding and activation capabilities. The synergy within the dysprosium-phosphorus bond could facilitate novel catalytic cycles. Research into discrete organometallic dysprosium-phosphide complexes could further elucidate these possibilities, potentially leading to catalysts for reactions like C-H bond functionalization or polymerization, areas where other high-valent organometallic species are actively studied. umich.edu For instance, dinuclear Dy(III) complexes have been shown to be efficient, air-stable, and recyclable catalysts for deacetylation reactions in organic synthesis. nih.gov
Table 4: Compounds Mentioned in the Article
| Compound Name | Chemical Formula |
|---|---|
| This compound | DyP |
| Molybdenum Disulfide | MoS₂ |
| Molybdenum Trioxide | MoO₃ |
| Neodymium-Iron-Boron | NdFeB |
| Tungsten Diselenide | WSe₂ |
| Dysprosium Oxide | Dy₂O₃ |
| Indium Phosphide | InP |
| Carbon | C |
| Aluminium | Al |
Future Research Perspectives and Unexplored Avenues for Dysprosium Monophosphide
Deepening the Understanding of Structure-Property-Performance Relationships
A critical avenue for future research is the establishment of comprehensive structure-property-performance relationships in dysprosium monophosphide. While the basic crystal structure is known, a detailed understanding of how modifications to this structure influence its electronic, magnetic, and optical properties is essential for optimizing its performance in various applications.
Future investigations should systematically explore:
Doping Strategies: The introduction of dopants into the DyP lattice could be a powerful tool for tuning its properties. Research could focus on substituting either dysprosium or phosphorus with other elements to modify the material's band gap, carrier concentration, and magnetic behavior. For instance, doping with other rare-earth elements could alter the magnetic properties, while introducing trivalent or pentavalent elements on the phosphorus site could control the n-type or p-type conductivity. thequantuminsider.com
Nanostructuring: The synthesis of DyP in the form of nanostructures, such as nanoparticles, nanowires, and thin films, could unlock novel properties not present in the bulk material. Quantum confinement effects in DyP quantum dots, for example, could lead to tunable photoluminescence, making them suitable for optoelectronic applications.
Defect Engineering: A thorough characterization of native defects and the controlled introduction of specific defects could be employed to manipulate the material's electrical and optical characteristics.
Theoretical Modeling: Advanced computational methods, such as Density Functional Theory (DFT), will be instrumental in predicting the effects of doping, strain, and nanostructuring on the electronic band structure and magnetic properties of DyP. psi.ch Such theoretical investigations can guide experimental efforts by identifying the most promising avenues for property engineering.
| Research Area | Objective | Potential Impact | Relevant Techniques |
|---|---|---|---|
| Doping | Tune band gap, carrier concentration, and magnetic properties. | Enhanced semiconductor performance, development of magnetic semiconductors. | Chemical vapor deposition, Molecular beam epitaxy, Ion implantation. |
| Nanostructuring | Exploit quantum confinement and surface effects. | Novel optoelectronic devices, improved catalytic activity. | Colloidal synthesis, Template-assisted growth, Pulsed laser deposition. |
| Defect Engineering | Control electrical and optical properties through defect manipulation. | Tailored conductivity, enhanced luminescence. | Annealing under controlled atmospheres, Irradiation. |
| Theoretical Modeling | Predict material properties and guide experimental design. | Accelerated material discovery and optimization. | Density Functional Theory (DFT), Ab initio calculations. |
Development of Novel and Sustainable Synthetic Routes
The conventional synthesis of this compound involves high-temperature reactions between the constituent elements. aps.org Future research should focus on developing more energy-efficient, scalable, and environmentally friendly synthetic methods.
Promising areas of exploration include:
Mechanochemical Synthesis: This solvent-free technique utilizes mechanical energy, such as ball milling, to induce chemical reactions at room temperature. arxiv.org It offers a green and efficient route to producing DyP powders, potentially with novel structural or morphological characteristics. arxiv.orgwikipedia.org
Sol-Gel Synthesis: The sol-gel process is a versatile low-temperature method for producing high-purity and homogeneous inorganic materials. atomfair.com Adapting this method for the synthesis of DyP could allow for the creation of thin films, nanoparticles, and other complex morphologies with precise control over stoichiometry and doping. wikipedia.orgamericanelements.com
Green Chemistry Approaches: The application of green chemistry principles, such as the use of less hazardous solvents and precursors, can significantly reduce the environmental impact of DyP synthesis. thequantuminsider.comwikipedia.org Research into aqueous-based or ionic liquid-based synthetic routes could provide more sustainable alternatives to traditional methods. psi.ch
| Synthetic Route | Description | Advantages | Challenges |
|---|---|---|---|
| Mechanochemical Synthesis | Solvent-free synthesis using mechanical energy to induce reactions. arxiv.org | Energy-efficient, environmentally friendly, scalable. arxiv.org | Control over particle size and crystallinity. |
| Sol-Gel Synthesis | Low-temperature method involving the formation of a sol and its subsequent gelation. atomfair.com | High purity, homogeneity, versatile for different morphologies. wikipedia.org | Precursor chemistry for phosphides can be complex. |
| Green Chemistry Approaches | Use of non-toxic solvents and precursors to minimize environmental impact. thequantuminsider.comwikipedia.org | Reduced waste, safer processes, increased sustainability. psi.ch | Identifying suitable green precursors and reaction conditions. |
Application of In Situ and Operando Characterization Techniques
To gain a deeper understanding of the synthesis mechanisms and the behavior of this compound in operating devices, the application of advanced characterization techniques is crucial. In situ and operando methods, which allow for the real-time monitoring of materials under reaction or operating conditions, are particularly valuable.
Future research should employ:
In Situ X-ray Diffraction (XRD): This technique can be used to monitor the formation of DyP during synthesis in real-time. gatech.eduaip.org It can provide valuable information on reaction kinetics, phase transformations, and the evolution of crystal structure, enabling the optimization of synthesis parameters. atomfair.comgatech.edu
Operando X-ray Absorption Spectroscopy (XAS): XAS is a powerful tool for probing the local electronic and atomic structure of materials. rsc.orgenergy.govazooptics.com By performing XAS measurements on a DyP-based device while it is in operation, researchers can gain insights into changes in oxidation state, coordination environment, and bond distances, correlating these with device performance. semanticscholar.orgnih.gov
In Situ Transmission Electron Microscopy (TEM): In situ TEM allows for the direct visualization of nanoscale structural and morphological changes in DyP during growth or under external stimuli such as heating or electrical biasing.
Interdisciplinary Research at the Interface of Quantum Materials Science and Spintronics
The unique combination of the high magnetic moment of the dysprosium ion and the semiconductor properties of the phosphide (B1233454) matrix makes DyP a compelling candidate for investigation at the intersection of quantum materials science and spintronics. rareearths.com
Unexplored avenues in this area include:
Magnetic Semiconductor Development: Investigating the potential of DyP as a magnetic semiconductor is a key research direction. wikipedia.org If ferromagnetism can be induced and controlled in DyP, for example through doping, it could be used in spintronic devices where both the charge and spin of electrons are utilized for information processing and storage. wikipedia.orgwikipedia.orgstanford.edu
Quantum Information Processing: Rare-earth ions are promising candidates for qubits in quantum computing due to their long coherence times. aps.orgthequantuminsider.compsi.chlu.se Research could explore the feasibility of using individual dysprosium ions in a DyP host matrix as qubits. The semiconductor nature of the host could provide a means to electrically control and read out the quantum states of the dysprosium ions. aps.orglu.se
Magneto-optical Applications: The interplay between the magnetic and optical properties of DyP could lead to novel magneto-optical devices. Further research is needed to characterize the magneto-optical response of DyP and explore its potential in applications such as optical isolators and modulators.
The exploration of these interdisciplinary research avenues will require close collaboration between materials scientists, physicists, and engineers to fully realize the potential of this compound in next-generation technologies.
Q & A
Q. How can contradictions in reported magnetic properties of DyP (e.g., paramagnetic vs. antiferromagnetic behavior) be resolved?
- Answer : Discrepancies often arise from impurity phases (e.g., Dy₂O₃) or non-stoichiometric phosphorus. Researchers should: (i) Cross-validate with neutron diffraction to detect magnetic ordering. (ii) Perform density functional theory (DFT) calculations to model spin configurations. (iii) Use Mössbauer spectroscopy for hyperfine field analysis. Contradictory data may also stem from synthesis conditions; systematic variation of annealing times and temperatures can isolate phase-dependent effects .
Q. What advanced techniques are used to study DyP’s electronic structure and defect engineering?
- Answer : Angle-resolved photoemission spectroscopy (ARPES) maps band structures, while scanning tunneling microscopy (STM) visualizes surface defects. Positron annihilation spectroscopy detects vacancy clusters. For defect engineering, intentional doping (e.g., substituting Dy with Tb or Ho) alters carrier mobility, analyzed via DFT-coupled transport measurements .
Q. How can researchers address challenges in achieving thermodynamic stability in DyP thin films?
- Answer : Sputtering or molecular beam epitaxy (MBE) requires substrate selection (e.g., MgO or Al₂O₃) to minimize lattice mismatch. In-situ reflection high-energy electron diffraction (RHEED) monitors growth kinetics. Post-deposition annealing in phosphorus-rich atmospheres suppresses dysprosium segregation. Stability is quantified using high-temperature XRD and Raman spectroscopy .
Methodological Considerations
Q. What strategies are recommended for reconciling computational and experimental data on DyP’s properties?
- Answer :
- Use hybrid functionals (e.g., HSE06) in DFT to improve bandgap accuracy.
- Validate computational models with experimental EXAFS (extended X-ray absorption fine structure) for local coordination symmetry.
- Apply Bayesian statistics to quantify uncertainty in defect formation energies .
Q. How should researchers design experiments to investigate DyP’s role in spintronic or magnetocaloric applications?
- Answer :
- For spintronics: Fabricate heterostructures with ferromagnetic layers (e.g., Fe₃O₄) and measure spin-polarized currents via spin-transfer torque microscopy.
- For magnetocalorics: Adiabatic temperature change (ΔT) is measured under varying magnetic fields (0–5 T) using calorimetry. Correlate results with Grüneisen parameter calculations .
Data Analysis and Reproducibility
Q. What statistical methods mitigate variability in DyP synthesis outcomes?
- Answer :
- Design of experiments (DoE) frameworks (e.g., Taguchi methods) optimize synthesis parameters (temperature, time, precursor ratios).
- Principal component analysis (PCA) identifies correlations between impurities and magnetic properties.
- Reproducibility is enhanced by open-access sharing of raw XRD and EDX datasets with metadata (e.g., furnace calibration logs) .
Q. How can researchers address gaps in literature regarding DyP’s environmental degradation pathways?
- Answer :
- Conduct accelerated aging tests (85°C/85% humidity) with ICP-MS monitoring of leached dysprosium and phosphorus.
- Compare with computational Pourbaix diagrams to predict corrosion behavior.
- Cross-reference with analogous rare-earth phosphides (e.g., GdP) for extrapolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
